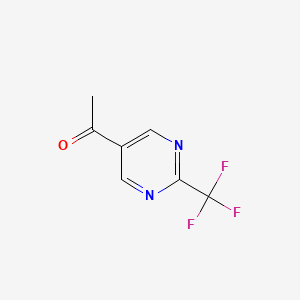

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone

Description

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone (CAS: 1367970-52-2) is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and an acetyl group at the 5-position of the pyrimidine ring. Its molecular formula is C₇H₅F₃N₂O, with a molar mass of 190.12 g/mol . Predicted physicochemical properties include a density of 1.349 g/cm³, boiling point of 167.6°C, and a pKa of -3.73, indicating strong electron-withdrawing effects from the -CF₃ group . This compound serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis (e.g., GSK 2606414, a PERK inhibitor) .

Properties

IUPAC Name |

1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c1-4(13)5-2-11-6(12-3-5)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPMJCITMDCSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367970-52-2 | |

| Record name | 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)pyrimidine with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemistry

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity: Studies have shown that derivatives exhibit significant antifungal properties against various fungi, with effective concentrations around 50 μg/ml. The presence of the trifluoromethyl group enhances membrane permeability, which is crucial for antimicrobial efficacy.

- Antiviral Activity: The compound has been evaluated for its antiviral properties against viruses such as H1N1 and Herpes simplex virus 1 (HSV-1). Some synthesized derivatives demonstrated low IC50 values, indicating potential as therapeutic agents.

- Antioxidant Activity: Derivatives have also shown antioxidant properties, which play a vital role in mitigating oxidative stress in biological systems.

Industry Applications

This compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its unique properties make it valuable for developing new products in these sectors.

Antimicrobial Properties Study

A study focused on the antimicrobial effects of trifluoromethyl pyrimidines revealed that certain derivatives exhibited significant activity against Mycobacterium tuberculosis. The enhanced membrane permeability due to the trifluoromethyl group was a key factor in improving biological efficacy.

Antiviral Activity Evaluation

In a comprehensive evaluation of synthesized derivatives against H1N1 and HSV-1, several compounds showed promising antiviral activities with low IC50 values. Molecular docking simulations were employed to predict binding affinities and pharmacokinetic properties, supporting their potential as therapeutic agents.

Summary of Findings

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Target | IC50 Values | Comments |

|---|---|---|---|

| Antifungal | Various fungi | 50 μg/ml | Effective in vitro activity |

| Antiviral | H1N1, HSV-1 | Low micromolar | Promising therapeutic candidates |

| Antioxidant | Various | Not specified | Exhibited significant antioxidant properties |

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (-CF₃ vs. -SCH₃): The -CF₃ group in the target compound lowers pKa (-3.73) compared to -SCH₃ derivatives, enhancing electrophilicity and metabolic stability .

- Steric Effects: Bulky substituents (e.g., cyclopentylamino in CAS 362656-11-9) increase steric hindrance, which may reduce enzymatic degradation but complicate synthetic accessibility .

Research Findings and Trends

- X-ray Crystallography: Studies on 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone () reveal planar pyrimidine rings and intermolecular hydrogen bonding, suggesting similar packing patterns for the target compound .

- Drug Design: The -CF₃ group’s metabolic stability and hydrophobic interactions make it a preferred substituent in kinase inhibitors, as seen in GSK 2606414 and ACT-660602 (a triazole-containing analogue) .

Biological Activity

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, synthesis methods, and relevant research findings.

Compound Overview

Chemical Structure:

- Name: this compound

- Molecular Formula: C8H7F3N2O

- Molecular Weight: Approximately 192.13 g/mol

The compound features a trifluoromethyl group attached to a pyrimidine ring, which enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethyl pyrimidines exhibit antimicrobial properties. Specifically, this compound has been evaluated for its in vitro antifungal activity against various fungi. In one study, synthesized compounds displayed effective antifungal activity at concentrations of 50 μg/ml.

Antiviral Activity

The compound has also been investigated for its antiviral properties. It was utilized in the synthesis of compounds tested against several viruses, including:

- Influenza virus (H1N1)

- Herpes simplex virus 1 (HSV-1)

- Coxsackievirus B3 (COX-B3)

The synthesized compounds demonstrated promising antiviral activities with low IC50 values, indicating their potential as antiviral agents .

Antioxidant Activity

In addition to antimicrobial and antiviral properties, this compound derivatives have shown antioxidant activity. This is crucial for mitigating oxidative stress in biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions involving trifluoromethyl-substituted precursors. The following general steps outline the synthesis process:

- Starting Materials: Trifluoromethyl pyrimidine derivatives and ethanone.

- Reaction Conditions: The reaction typically involves heating under reflux conditions with appropriate catalysts.

- Purification: The resulting compounds are purified using techniques such as recrystallization or chromatography.

Study on Antimicrobial Properties

In a study focusing on the antimicrobial effects of trifluoromethyl pyrimidines, it was found that certain derivatives exhibited significant activity against Mycobacterium tuberculosis. The presence of the trifluoromethyl group was noted to enhance membrane permeability, thus improving biological efficacy .

Study on Antiviral Activity

A comprehensive evaluation of synthesized derivatives against H1N1 and HSV-1 revealed that several compounds had IC50 values in the low micromolar range, suggesting their potential as therapeutic agents. The study included molecular docking simulations to predict binding affinities and pharmacokinetic properties .

Summary of Findings

| Activity Type | Target | IC50 Values | Comments |

|---|---|---|---|

| Antifungal | Various fungi | 50 μg/ml | Effective in vitro activity |

| Antiviral | H1N1, HSV-1, COX-B3 | Low micromolar | Promising therapeutic candidates |

| Antioxidant | Various | Not specified | Exhibited significant antioxidant properties |

Q & A

Q. What are the optimal synthetic routes for 1-(2-(trifluoromethyl)pyrimidin-5-yl)ethanone, and how can reaction yields be maximized?

The synthesis typically involves functionalization of pyrimidine precursors. A common approach is the carboxylation of 2-(trifluoromethyl)pyrimidine derivatives under palladium catalysis, followed by ketone formation via nucleophilic acyl substitution . To maximize yields:

- Use DMF or THF as solvents to stabilize intermediates.

- Optimize temperature (80–120°C) and reaction time (12–24 hours) to balance conversion and byproduct formation.

- Employ LiHMDS as a base to enhance nucleophilicity in ketone-forming steps .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences .

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) gradients effectively separates polar byproducts.

- HPLC : For high-purity requirements (>99%), reverse-phase C18 columns with acetonitrile/water mobile phases are ideal .

Q. How can spectroscopic methods (NMR, MS) confirm the structural integrity of this compound?

- 1H NMR : Look for a singlet at δ 2.6–2.8 ppm (acetyl group) and aromatic protons at δ 8.5–9.0 ppm (pyrimidine ring) .

- 13C NMR : The trifluoromethyl group appears as a quartet near δ 120–125 ppm (J = 280–300 Hz) .

- ESI-MS : The molecular ion [M+H]+ should match the calculated mass (C₇H₅F₃N₂O: 206.03 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bioactivity profiles of this compound?

Contradictions in bioactivity may arise from polymorphic forms or solvate formation. Use SHELX programs to:

- Perform experimental phasing (SHELXC/D/E) for high-resolution structures .

- Analyze hydrogen-bonding networks (e.g., between the trifluoromethyl group and protein targets) to explain activity variations .

- Cross-validate with docking simulations (AutoDock Vina) to correlate crystallographic data with enzyme inhibition assays .

Q. What mechanistic insights explain the compound’s reactivity in functional group transformations (e.g., carboxylation or alkylation)?

The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for electrophilic substitution at the 5-position. For carboxylation:

- Pd(OAc)₂ catalyzes CO insertion via a Heck-type mechanism, confirmed by DFT calculations .

- Alkylation reactions require phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic attack on the acetyl group .

Q. How can researchers address inconsistent in vivo pharmacokinetic data for this compound?

- Metabolite Identification : Use LC-HRMS to detect oxidation products (e.g., hydroxylation at the pyrimidine ring) .

- Species-Specific Differences : Compare hepatic microsome assays (human vs. rodent) to identify CYP450 isoform selectivity .

- Formulation Adjustments : Encapsulation in PEGylated liposomes improves bioavailability in preclinical models .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., kinases)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.